molecular formula C18H18FN3O3 B1211201 3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester

3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester

Cat. No. B1211201
M. Wt: 343.4 g/mol
InChI Key: XSDFSUHYPCZHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

Research on compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, has demonstrated significant interest in the peculiarities of cyclization reactions. For instance, the study by Goryaeva et al. (2013) delves into the reactions of ethyl 2-ethoxymethylene-3-oxo esters with 3-amino-5-hydroxypyrazole, leading to various pyrazolo[1,5-a]pyrimidin-6-carboxylates under different conditions, showcasing the complexity and versatility of these compounds in synthesis pathways Goryaeva et al., 2013.

Biological Evaluation and Anticancer Properties

Further investigations into pyrazolopyrimidine derivatives have revealed their potential in biomedical applications, particularly as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating the therapeutic potential of these compounds Rahmouni et al., 2016.

Antitumor Activities and Chemical Characterization

Another study by Jing (2011) focused on the synthesis of compounds containing fluoropyrimidines, exploring their antitumor activities and contributing to the understanding of their chemical properties and potential applications in cancer therapy Jing, 2011.

Advanced Chemical Synthesis Techniques

Research on the synthesis of fluorophenyl-related pyrazolo[1,5-a]pyrimidines, as demonstrated by Wu et al. (2006), highlights the advanced techniques and reactivity exploited to create novel compounds with potential applications in various scientific fields, including materials science and fluorescent molecule development Wu et al., 2006.

properties

Product Name

3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester

Molecular Formula

C18H18FN3O3

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate

InChI

InChI=1S/C18H18FN3O3/c1-3-25-17(23)9-8-14-11(2)20-16-10-15(21-22(16)18(14)24)12-4-6-13(19)7-5-12/h4-7,10,21H,3,8-9H2,1-2H3

InChI Key

XSDFSUHYPCZHMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester
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3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester
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3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester
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3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester
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3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester
Reactant of Route 6
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3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester

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